![molecular formula C12H9ClN4OS2 B2654424 7-[(4-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-67-9](/img/structure/B2654424.png)
7-[(4-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Overview
Description
7-[(4-chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is an aryl sulfide.
Scientific Research Applications
Anticancer Activity
1,3,4-Thiadiazole and its derivatives have been studied as potential anticancer agents . These compounds exhibit bioactivity by disrupting processes related to DNA replication. As a bioisostere of pyrimidine, 1,3,4-thiadiazole derivatives can inhibit replication in both bacterial and cancer cells. Notably, 1,3,4-thiadiazole derivatives tend to show significant therapeutic potential . A structure–activity relationship study highlighted the importance of substituents on the C-5 phenyl ring for cytotoxic activity .
Antimicrobial Properties
Thiadiazole derivatives demonstrate antimicrobial activity . They have been explored as potential agents against bacteria, fungi, and mycobacteria. These compounds could contribute to the development of novel antimicrobial drugs .
Analgesic and Anti-Inflammatory Effects
Some 1,3,4-thiadiazole derivatives exhibit analgesic and anti-inflammatory properties. These effects make them interesting candidates for pain management and inflammation-related conditions .
Antipsychotic and Antidepressant Potential
Certain thiadiazole derivatives have been investigated for their antipsychotic and antidepressant effects. These compounds may play a role in mental health therapeutics .
Anticonvulsant Activity
Studies have explored the anticonvulsant properties of 1,3,4-thiadiazole derivatives. These compounds could be relevant in the treatment of epilepsy and related disorders .
Anti-Leishmanial Activity
Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. Some thiadiazole derivatives exhibit anti-leishmanial activity, suggesting their potential as antiparasitic agents .
properties
IUPAC Name |
7-[(4-chlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS2/c1-7-10(18)17-11(15-14-7)20-12(16-17)19-6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVALHODZKLPIKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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